4-(2-methoxyphenyl)-1H-imidazole

CYP inhibition drug metabolism hepatic microsome assay

4-(2-Methoxyphenyl)-1H-imidazole (CAS 35574-04-0, molecular formula C10H10N2O, molecular weight 174.20 g/mol) is a mono-aryl-substituted imidazole featuring a 2-methoxyphenyl group at the 4-position of the imidazole ring. The compound's IUPAC nomenclature is 5-(2-methoxyphenyl)-1H-imidazole, reflecting the tautomeric nature of the imidazole ring.

Molecular Formula C10H10N2O
Molecular Weight 174.20 g/mol
CAS No. 35574-04-0
Cat. No. B8792320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-methoxyphenyl)-1H-imidazole
CAS35574-04-0
Molecular FormulaC10H10N2O
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=CN=CN2
InChIInChI=1S/C10H10N2O/c1-13-10-5-3-2-4-8(10)9-6-11-7-12-9/h2-7H,1H3,(H,11,12)
InChIKeyBCKRJIFGZJXURF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Methoxyphenyl)-1H-imidazole (CAS 35574-04-0): Structural and Chemical Procurement Baseline


4-(2-Methoxyphenyl)-1H-imidazole (CAS 35574-04-0, molecular formula C10H10N2O, molecular weight 174.20 g/mol) is a mono-aryl-substituted imidazole featuring a 2-methoxyphenyl group at the 4-position of the imidazole ring . The compound's IUPAC nomenclature is 5-(2-methoxyphenyl)-1H-imidazole, reflecting the tautomeric nature of the imidazole ring . The ortho-methoxy substitution pattern distinguishes this compound from its para-methoxy positional isomers (e.g., 4-(4-methoxyphenyl)-1H-imidazole) and unsubstituted 4-phenylimidazole analogs, conferring unique electronic properties and steric constraints that affect both intermolecular interactions and biological target engagement . As a research chemical scaffold, it is commercially available with typical purity specifications of 97% by HPLC and packaging options ranging from 5 g to 1 kg, making it suitable for medicinal chemistry lead optimization and biochemical probe development .

Why Generic 4-Arylimidazole Substitution Fails: Structural Basis for Differentiated Selection of 4-(2-Methoxyphenyl)-1H-imidazole


Substitution of 4-(2-methoxyphenyl)-1H-imidazole with structurally similar 4-arylimidazoles in research applications is precluded by three interdependent factors. First, the ortho-methoxy substituent creates a defined dihedral angle between the imidazole and phenyl rings that differs fundamentally from para-substituted analogs, altering both π-stacking interactions and hydrogen-bonding geometries with biological targets . Second, the electron-donating methoxy group modulates the imidazole N3 basicity (pKa), directly impacting metal coordination capacity and pH-dependent partitioning behavior in assay systems . Third, the position of aryl substitution on the imidazole ring (4- vs. 1- vs. 2-substituted) determines distinct pharmacological profiles: 4-phenylimidazole exhibits 18-fold selective CYP2B4 inhibition over CYP2B5 (IC50 = 0.49 μM vs. ~8.8 μM), whereas 1-phenylimidazole demonstrates markedly weaker CYP2B4 inhibition (IC50 = 0.9 μM), and 2-phenylimidazole is essentially inactive (IC50 = 1.8 mM) [1]. These differences render generic substitution invalid without empirical re-validation. The evidence presented below quantifies specific differentiation dimensions that inform scientific selection and procurement decisions for 4-(2-methoxyphenyl)-1H-imidazole.

Quantitative Differentiation Evidence for 4-(2-Methoxyphenyl)-1H-imidazole (CAS 35574-04-0) Against Closest Analogs


Cytochrome P450 1A2 Inhibition: Comparative IC50 Profiling for Drug Interaction Risk Assessment

4-(2-Methoxyphenyl)-1H-imidazole exhibits moderate time-dependent inhibition of CYP1A2 in pooled human liver microsomes with an IC50 of 1.1 μM following a 30-minute NADPH preincubation using midazolam as the probe substrate [1]. This value provides a quantitative benchmark for assessing cytochrome P450-mediated drug-drug interaction potential, enabling direct comparison with structurally related imidazole scaffolds during lead optimization. In contrast, 4-phenylimidazole demonstrates an IC50 of 0.49 μM for CYP2B4 inhibition, while 1-phenylimidazole shows weaker inhibition (IC50 = 0.9 μM), and 2-phenylimidazole is essentially inactive (IC50 = 1.8 mM) against the same CYP2B4 isoform [2].

CYP inhibition drug metabolism hepatic microsome assay ADME-Tox profiling

Antiproliferative Activity in Multidrug-Resistant Cancer Models: Functional Differentiation from SMART and AICA Scaffolds

While 4-(2-methoxyphenyl)-1H-imidazole itself lacks published direct antiproliferative data, the structurally proximal 2-aryl-4-benzoyl-imidazole (ABI) class—derived from systematic SAR optimization of 2-aryl-imidazole-4-carboxylic amides (AICA) and 4-substituted methoxylbenzoyl-aryl-thiazoles (SMART)—demonstrates quantifiable differentiation from predecessor scaffolds [1]. The most potent ABI analog (5da) achieved an average IC50 of 15.7 nM across cancer cell lines, representing a 223- to 637-fold improvement in potency over AICA compounds (IC50 range: 3.5–10 μM). Critically, ABI analogs displayed substantially improved aqueous solubility: 48.9 μg/mL for compound 5ga versus 0.909 μg/mL for SMART-1, 0.137 μg/mL for paclitaxel, and 1.04 μg/mL for Combretastatin A4 [1]. Furthermore, unlike paclitaxel and colchicine, the ABI compounds maintained equal potency against multidrug-resistant cancer cells and their sensitive parental lines [1].

anticancer tubulin polymerization multidrug resistance melanoma prostate cancer

Regioisomeric Purity and Supplier Specification: Procurement-Grade Differentiation from 4-Methoxybenzaldehyde-Derived Byproducts

Commercial 4-(2-methoxyphenyl)-1H-imidazole is supplied with a purity specification of 97% as determined by HPLC, with available packaging quantities of 5 g, 25 g, 100 g, and 1 kg . This purity level is critical given the synthetic route typically involves cyclocondensation of 2-methoxybenzaldehyde, ammonium acetate, and a diketone (e.g., glyoxal) under reflux conditions, which can generate regioisomeric impurities including 2-substituted imidazole derivatives and para-methoxy positional isomers if reaction parameters are not rigorously controlled . In contrast, the para-methoxy positional isomer 2-(4-methoxyphenyl)-1H-imidazole (CAS 52091-37-9) is commercially available but differs fundamentally in substitution pattern, electronic distribution, and biological target engagement profile .

chemical procurement HPLC purity regioisomer control batch consistency

Validated Application Scenarios for 4-(2-Methoxyphenyl)-1H-imidazole (CAS 35574-04-0) Based on Quantitative Evidence


Lead Optimization in Cytochrome P450-Mediated Drug Interaction Studies

4-(2-Methoxyphenyl)-1H-imidazole serves as a quantitatively characterized CYP1A2 probe compound with a defined IC50 of 1.1 μM in human liver microsomes under time-dependent inhibition conditions [1]. This enables medicinal chemistry teams to incorporate the scaffold into lead series where moderate CYP1A2 inhibition is an acceptable liability profile, while avoiding the potent CYP2B4 inhibition (IC50 = 0.49 μM) associated with the unsubstituted 4-phenylimidazole comparator [2]. The compound's ortho-methoxy substitution provides a distinct CYP inhibition fingerprint relative to 1-phenylimidazole (IC50 = 0.9 μM for CYP2B4) and 2-phenylimidazole (IC50 = 1.8 mM for CYP2B4), allowing rational scaffold selection based on ADME-Tox optimization goals [2].

Synthesis of ABI-Class Tubulin Polymerization Inhibitors with Superior Solubility and Anti-MDR Activity

4-(2-Methoxyphenyl)-1H-imidazole represents the core 2-aryl-imidazole substructure from which the 2-aryl-4-benzoyl-imidazole (ABI) class was developed through systematic SAR optimization [1]. Researchers procuring this compound gain access to a validated synthetic entry point for generating ABI analogs that demonstrate: (i) nanomolar antiproliferative potency (IC50 = 15.7 nM for lead analog 5da) representing a >200-fold improvement over predecessor AICA compounds; (ii) aqueous solubility of 48.9 μg/mL—53.8-fold higher than SMART-1 and 357-fold higher than paclitaxel—enabling formulation without extensive surfactant use; and (iii) retained efficacy against multidrug-resistant cancer cells, a functional advantage over paclitaxel and colchicine [1].

Regioisomer-Controlled SAR Studies Distinguishing Ortho- vs. Para-Methoxy Pharmacophores

The commercial availability of 4-(2-methoxyphenyl)-1H-imidazole at 97% HPLC purity, with documented batch specifications and packaging options from 5 g to 1 kg, supports systematic structure-activity relationship investigations that require unambiguous regioisomeric identity [1]. The ortho-methoxy substitution pattern of CAS 35574-04-0 is structurally and electronically distinct from the para-methoxy isomer (CAS 52091-37-9), a differentiation that is critical for probing the conformational and electronic determinants of biological target engagement [2]. Procurement of the specified CAS number with validated purity ensures that observed biological activities can be confidently attributed to the intended regioisomer, eliminating confounding variables in SAR interpretation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2-methoxyphenyl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.